molecular formula C7H14ClNO2 B2447879 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride CAS No. 2126143-15-3

2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride

Cat. No. B2447879
CAS RN: 2126143-15-3
M. Wt: 179.64
InChI Key: WHLWHOJXSPYFQL-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride” is a derivative of pyrrolidine, which is a cyclic amine . Pyrrolidines are found in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrrolidine ring (a five-membered ring with one nitrogen atom and four carbon atoms), with a methyl group attached to one of the carbon atoms in the ring. There would also be an acetic acid group attached to another carbon atom in the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in metal-catalyzed reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the acetic acid group would likely make the compound acidic. The pyrrolidine ring could potentially make the compound somewhat basic .

Scientific Research Applications

Synthesis Techniques

  • Synthesis from L-Aspartic Acid : (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine was synthesized from L-aspartic acid on a large scale. This process involved methylation, reduction, protection, and mesylation, yielding the target compound in 65% overall yield (Yoshida et al., 1996).

Chemical Properties and Reactions

  • Biosynthetic Studies : Studies on 1-Methylpyrrolidine-2-acetic acid as a precursor in the biosynthesis of tropane alkaloids showed that it is not an efficient precursor for these compounds (Huang et al., 1996).
  • Synthesis of Nicotinium Sulfate : Research into turning toxic alkaloids into useful catalysts led to the creation of nicotinium sulfate from tobacco-extracted nicotine, demonstrating a novel application of pyrrolidine derivatives (Tamaddon & Azadi, 2017).

Medical and Biological Applications

  • Inhibitors in Pharmacology : Studies on (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, structurally related to 2-((3S,4S)-4-Methylpyrrolidin-3-yl)acetic acid hydrochloride, revealed their potential as potent and selective aldose reductase inhibitors, with implications for clinical use in diabetes and related conditions (Kučerová-Chlupáčová et al., 2020).
  • Antibacterial Agents Synthesis : The enantiomers of a quinolonecarboxylic acid class antibacterial agent, structurally related to this compound, demonstrated significant in vitro and in vivo antibacterial activity, highlighting the potential of such compounds in antibiotic development (Rosen et al., 1988).

properties

IUPAC Name

2-[(3S,4S)-4-methylpyrrolidin-3-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)2-7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLWHOJXSPYFQL-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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